N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide
Overview
Description
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound with a molecular formula of C20H14Cl2N2O2S This compound is characterized by the presence of dichloro and hydroxy functional groups attached to a phenyl ring, which is further connected to a biphenyl carboxamide structure
Preparation Methods
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the dichloro-hydroxyphenyl precursor. This precursor is then reacted with a carbamothioylating agent under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of dichloro and hydroxy groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other dichloro-hydroxyphenyl derivatives and biphenyl carboxamides. What sets N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds are N-(3,5-dichloro-4-hydroxyphenyl)-N’-(3,4-dichlorophenyl)urea .
Properties
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-16-10-15(11-17(22)18(16)25)23-20(27)24-19(26)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,25H,(H2,23,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPPXGJESQMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C(=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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